N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. The presence of fluorobenzyl, methoxy, and methylphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Substituents: The fluorobenzyl, methoxy, and methylphenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.
Final Coupling: The final step involves coupling the substituted pyridazine with a carboxamide group, typically using amide bond formation techniques.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a pyridazine ring and has different substituents, leading to distinct chemical and biological properties.
N-(5-(4-fluorobenzyl)-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide:
The uniqueness of this compound lies in its specific combination of substituents and the pyridazine core, which may confer unique reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-13-3-9-16(10-4-13)24-18(27-2)11-17(25)19(23-24)20(26)22-12-14-5-7-15(21)8-6-14/h3-11H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRVGDFLXJMPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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